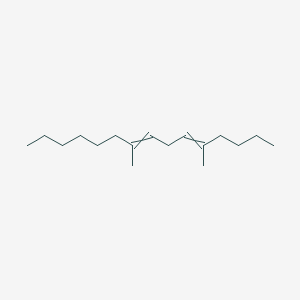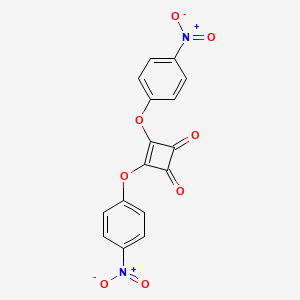
3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione: is a chemical compound known for its unique structure and properties It features a cyclobutene ring substituted with two nitrophenoxy groups at the 3 and 4 positions and two carbonyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-dihydroxycyclobut-3-ene-1,2-dione with 4-nitrophenol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenoxy groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring, leading to ring-opening or formation of more oxidized species.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino derivatives: from the reduction of nitro groups.
Substituted cyclobutene derivatives: from nucleophilic substitution reactions.
Oxidized products: from oxidation reactions.
Applications De Recherche Scientifique
Chemistry: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and polymers due to its reactive functional groups .
Mécanisme D'action
The mechanism of action of 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The nitrophenoxy groups can participate in electron-withdrawing interactions, making the cyclobutene ring more susceptible to nucleophilic attack. The carbonyl groups can also engage in various chemical transformations, contributing to the compound’s versatility in synthesis .
Comparaison Avec Des Composés Similaires
3,4-Dihydroxycyclobut-3-ene-1,2-dione:
3,4-Bis(4-aminophenoxy)cyclobut-3-ene-1,2-dione: A reduced form with amino groups instead of nitro groups.
Uniqueness: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of both nitrophenoxy and cyclobutene functionalities.
Propriétés
Numéro CAS |
864434-03-7 |
|---|---|
Formule moléculaire |
C16H8N2O8 |
Poids moléculaire |
356.24 g/mol |
Nom IUPAC |
3,4-bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H8N2O8/c19-13-14(20)16(26-12-7-3-10(4-8-12)18(23)24)15(13)25-11-5-1-9(2-6-11)17(21)22/h1-8H |
Clé InChI |
KZDQYKUXKTURRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=O)C2=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
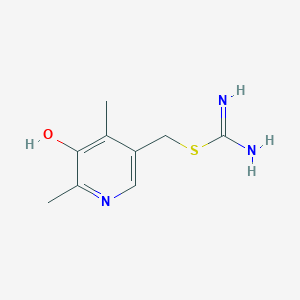
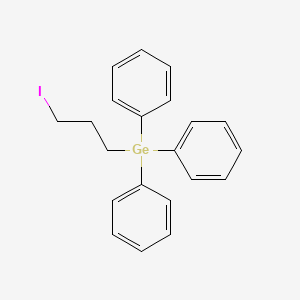
![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)

![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)

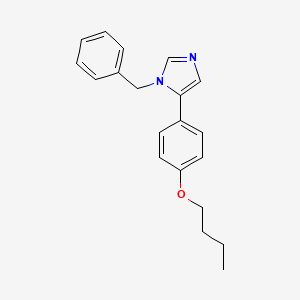


![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
